
Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
Overview
Description
Structure and Mechanism Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (CAS: 140430-53-1) is a fluorogenic peptide substrate widely used to measure matrix metalloproteinase (MMP) activity. The peptide sequence (Mca-PLGL-Dap(Dnp)-AR-NH2) incorporates a 7-methoxycoumarin-4-acetyl (Mca) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher linked via a diamino propionic acid (Dap) residue. Cleavage at the Gly-Leu bond by MMPs separates the fluorophore from the quencher, generating a fluorescence signal (excitation: 325–328 nm; emission: 393–400 nm) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the Mca and Dnp groups are introduced. The final product is cleaved from the resin and purified by high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high throughput and reproducibility. The use of large-scale HPLC systems allows for the purification of significant quantities of the peptide, meeting the demands of research and commercial applications .
Types of Reactions:
Cleavage by Matrix Metalloproteinases: The primary reaction of interest is the cleavage of the peptide bond between glycine and leucine by MMPs.
Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the methionine and cysteine residues if present in similar peptides.
Common Reagents and Conditions:
Cleavage Reactions: Typically performed in buffered solutions at physiological pH (7.4) and temperature (37°C).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and dithiothreitol (DTT) for reduction are commonly used.
Major Products:
Scientific Research Applications
Scientific Research Applications
The following sections outline the primary applications of Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 in scientific research.
Peptide Synthesis
This compound serves as a valuable building block in the synthesis of peptides. It is crucial for developing therapeutic peptides that target specific diseases, enhancing treatment efficacy .
Fluorescent Labeling
The compound's unique structure allows for effective fluorescent labeling in biological assays. This capability enables researchers to track cellular processes and interactions with high precision, making it essential for studies involving live-cell imaging .
Drug Delivery Systems
This compound can be integrated into drug delivery systems to enhance the stability and bioavailability of therapeutic agents. This application is particularly significant in targeted therapies where precise delivery is crucial for efficacy .
Biochemical Assays
It is commonly used in enzyme assays, providing insights into enzyme kinetics and interactions. The compound has been utilized as a substrate for matrix metalloproteinases (MMPs), allowing researchers to study the enzymatic activity associated with various physiological and pathological processes .
Research in Neuroscience
In neuroscience, this compound is explored for its potential role in modulating neuropeptide activity. This research contributes to understanding neurological disorders and developing new therapeutic strategies .
Data Table: Summary of Applications
Application Area | Description | Key Benefits |
---|---|---|
Peptide Synthesis | Building block for therapeutic peptides | Enhances treatment efficacy |
Fluorescent Labeling | Enables tracking of cellular processes | High precision in biological assays |
Drug Delivery Systems | Improves stability and bioavailability of drugs | Essential for targeted therapies |
Biochemical Assays | Used as a substrate for enzyme assays | Insights into enzyme kinetics |
Neuroscience Research | Modulates neuropeptide activity | Advances understanding of neurological disorders |
Case Study 1: Enzyme Activity Assay
In a study examining the inhibition of human recombinant MMP16, this compound was used as a substrate preincubated for four hours. Measurements taken every 15 seconds over a 20-minute period demonstrated its effectiveness in real-time quantification of MMP enzymatic activity, highlighting its utility in drug discovery contexts .
Case Study 2: Targeted Drug Delivery
Research involving matrix metalloproteinase-sensitive nanogels incorporated this compound to enhance drug transport within three-dimensional tumor models. The findings indicated improved interstitial penetration and distribution of therapeutic agents, underscoring the compound's role in advancing cancer treatment strategies .
Mechanism of Action
The mechanism of action of Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 involves its cleavage by MMPs. The peptide serves as a substrate for these enzymes, which recognize and cleave the specific peptide bond between glycine and leucine. This cleavage separates the Mca fluorophore from the Dnp quencher, resulting in an increase in fluorescence intensity. The fluorescence signal can be measured to determine the activity of the MMPs. The molecular targets are the active sites of the MMPs, and the pathways involved include the degradation of extracellular matrix components .
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula : $C{49}H{68}N{14}O{15}$
- Molecular Weight : 1093.15 g/mol
- Storage : Stable at $-80^\circ$C to $-20^\circ$C in lyophilized form .
Structural and Functional Variations
Below is a comparative analysis of Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (FS-1) with structurally related fluorogenic substrates:
Key Differentiators
Sequence Modifications :
- FS-6 includes an N-terminal lysine residue (Mca-K PLGL...), enhancing specificity for collagenases like MMP-13 and MT1-MMP .
- Mca-PKPLAL-Dap(Dnp)-AR-NH2 substitutes Gly with Lys-Pro-Leu-Ala-Leu, making it selective for stromelysins (MMP-3) and matrilysin (MMP-7) .
Enzymatic Efficiency :
- FS-1 is broadly efficient for gelatinases (MMP-2/9), while FS-6’s $k{cat}/Km$ for MMP-13 is 4× higher than FS-1’s for MMP-2 .
- Mca-PKPLAL-Dap(Dnp)-AR-NH2 shows 2× higher activity for MMP-7 compared to FS-1 .
Assay Interferences :
- FS-1 and FS-6 are sensitive to detergents (e.g., Brij-35 >0.8 mM), which sequester substrates into micelles and reduce hydrolysis rates .
- ADAM-17 substrates are unaffected by MMP-specific inhibitors like GM6001, enabling orthogonal protease studies .
Technical Considerations
- Detergent Compatibility : Brij-35 ≤0.1% (0.83 mM) is recommended to avoid substrate sequestration .
- Storage : Lyophilized peptides are stable long-term at $-80^\circ$C; reconstituted solutions should be aliquoted to prevent freeze-thaw degradation .
- Controls : Include APMA-activated MMPs to measure total MMP activity and subtract background fluorescence from culture media .
Biological Activity
Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, commonly referred to as a fluorogenic substrate for matrix metalloproteinases (MMPs), has garnered attention due to its significant biological activity in various enzymatic assays. This compound is particularly noted for its role in the study of MMPs, which are critical in tissue remodeling, cell migration, and the processing of signaling molecules. This article delves into the biological activity of this peptide, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a synthetic peptide with the following characteristics:
Property | Details |
---|---|
CAS Number | 140430-53-1 |
Molecular Weight | 1093.2 g/mol |
Formula | C49H68N14O15 |
Sequence | Mca-PLGLX(Dnp)AR-NH2 |
Solubility | Soluble in DMSO |
Appearance | Freeze-dried solid |
The compound features a 7-methoxycoumarin (Mca) moiety at the N-terminal and a dinitrophenyl (Dnp) group at the Dap position, which plays a crucial role in its fluorescence properties upon enzymatic cleavage by MMPs .
This compound acts as a substrate for various MMPs, with its cleavage resulting in the release of fluorescence. This property allows for sensitive detection of MMP activity in biological samples. The peptide sequence is specifically designed to be cleaved by MMPs between the Gly-Leu bond, making it an effective tool for measuring enzyme activity .
Enzymatic Assays
Research indicates that this peptide substrate can be effectively used to quantify MMP activity. For instance, studies have shown that it can be utilized in both enzymatic and cell-based assays to evaluate the inhibition of MMP-9 and other related enzymes . The specificity constants for various MMPs have been documented, demonstrating its utility in distinguishing between different metalloproteinases.
Case Studies
- Inhibition of MMP-9 : In a study assessing the inhibition of human MMP-9, this compound was employed as a fluorogenic substrate. The results indicated significant inhibition by several synthesized compounds, highlighting its potential in therapeutic applications against diseases characterized by excessive MMP activity, such as cancer and inflammatory disorders .
- Specificity and Sensitivity : Another study characterized the substrate's specificity for collagenases and tumor necrosis factor converting enzyme (TACE). The findings revealed that modifications to the peptide sequence could enhance its specificity constants significantly, making it a valuable tool for measuring proteolytic activity in various contexts .
Research Findings Summary
The following table summarizes key findings from recent studies involving this compound:
Q & A
Q. (Basic) How is Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 used to measure MMP activity?
This fluorogenic substrate is designed to quantify MMP activity via fluorescence resonance energy transfer (FRET). The methoxycoumarin (Mca) fluorophore and 2,4-dinitrophenyl (Dnp) quencher are separated upon enzymatic cleavage, generating a detectable fluorescent signal.
- Methodology :
- Prepare a reaction buffer (50 mM HEPES, 0.2 M NaCl, 10 mM CaCl₂, pH 7.5) to mimic physiological conditions .
- Use excitation/emission wavelengths of 328 nm and 393 nm , respectively, for fluorescence detection .
- Monitor real-time hydrolysis using a spectrophotometer (e.g., Perkin Elmer LS 50B) with temperature control at 25°C .
- Applications : Validated for MMP-2, MMP-9, and MT1-MMP , and unexpectedly for recombinant human Cathepsin D .
Q. (Basic) What are the optimal storage and handling protocols for this substrate?
- Storage : Lyophilized powder should be stored at -20°C to -80°C in a dry, sealed container to prevent degradation .
- Reconstitution : Dissolve in DMSO (90 mg/mL) or water (10 mg/mL) with sonication to ensure homogeneity .
- Stability : Avoid repeated freeze-thaw cycles; aliquot working solutions for single-use applications .
Q. (Advanced) How do detergents like Brij-35 influence substrate hydrolysis in MMP assays?
Detergents are often used to solubilize enzymes but can interfere with substrate integrity:
- Low concentrations (≤0.1% or 0.83 mM Brij-35) do not significantly affect hydrolysis rates .
- High concentrations (≥1% or 8.34 mM Brij-35) disrupt substrate-enzyme interactions, reducing hydrolysis by >90% due to micelle formation or substrate sequestration .
- Recommendation : Pre-incubate substrate with detergent (1 hr at 25°C) and centrifuge (3,000 rpm, 5 min) to remove insoluble aggregates before adding enzymes .
Q. (Advanced) How can researchers resolve discrepancies in reported hydrolysis rates across studies?
Discrepancies often arise from:
- Detergent interference : Validate detergent concentrations using centrifugation or fluorescence conversion factor calibration .
- Enzyme source : Recombinant vs. purified enzymes (e.g., HEK 293-expressed Cathepsin D vs. bacterial MMP-26 ) may exhibit varying kinetics.
- Buffer composition : Differences in Ca²⁺, NaCl, or pH (e.g., 50 mM Tris-HCl vs. HEPES) alter enzyme stability and activity .
- Solution : Standardize protocols using internal controls like TIMP-2 for MMP titration or reference peptides (e.g., angiotensin I) for alignment .
Q. (Advanced) How can substrate specificity be validated in complex biological samples?
- Inhibitor controls : Use broad-spectrum MMP inhibitors (e.g., GM6001) or isoform-selective inhibitors (e.g., ARP101 for MMP-2) to confirm target specificity .
- Cross-reactivity testing : Test against non-target proteases (e.g., ADAM17 ) using fluorometric assays under identical conditions.
- Mass spectrometry : Confirm cleavage sites by analyzing hydrolysis products (e.g., MCA-Pro-Leu-Gly) .
Q. (Basic) What buffer systems are compatible with this substrate?
- Standard buffer : 50 mM HEPES, 0.2 M NaCl, 10 mM CaCl₂, pH 7.5 .
- Alternative buffers :
- Critical factors : Ca²⁺ is essential for MMP activation; NaN₃ (0.01%) can be added to prevent microbial growth .
Q. (Advanced) What kinetic parameters can be derived using this substrate?
- Kₘ and Vₘₐₓ : Determine via Lineweaver-Burk plots using substrate concentrations (15.625–125 nM) .
- Inhibition constants (Kᵢ) : Test inhibitors (e.g., hydroxamates ) under steady-state conditions.
- Thermodynamic studies : Measure activation energy (Eₐ) using Arrhenius plots across temperatures (e.g., 25–37°C) .
Q. (Advanced) Why does this substrate show activity with non-MMP enzymes like Cathepsin D?
Cathepsin D, an aspartic protease, may cleave the substrate at the Gly-Leu bond due to structural mimicry of collagen fragments .
- Validation steps :
Q. (Basic) How is fluorescence data converted into enzyme activity units?
- Conversion factor : Calculate using total substrate hydrolysis (2-day incubation) and fluorescence intensity (a.u./min) .
- Standard curve : Generate with known concentrations of hydrolyzed product (0.5–2.0 µM) .
- Activity unit : Defined as 1 µM substrate hydrolyzed per minute under standardized conditions .
Q. (Advanced) How does substrate design enhance specificity for collagenolytic MMPs?
The Pro-Leu-Gly-Leu sequence mimics the cleavage site of collagen (e.g., MMP-2/9 substrates ), while Dap(Dnp) enhances quenching efficiency. Modifications like Lys insertion (FS-6) improve specificity for MMP-1, -8, and -13 .
Properties
IUPAC Name |
(2R)-N-[(2R)-1-[[2-[[(2R)-1-[[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-(2,4-dinitrophenyl)-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H68N14O15/c1-24(2)17-33(59-47(71)35-10-8-16-61(35)39(65)19-27-20-40(66)78-37-22-29(77-6)12-14-30(27)37)45(69)55-23-38(64)57-34(18-25(3)4)46(70)60-42(31-13-11-28(62(73)74)21-36(31)63(75)76)41(50)48(72)56-26(5)44(68)58-32(43(51)67)9-7-15-54-49(52)53/h11-14,20-22,24-26,32-35,41-42H,7-10,15-19,23,50H2,1-6H3,(H2,51,67)(H,55,69)(H,56,72)(H,57,64)(H,58,68)(H,59,71)(H,60,70)(H4,52,53,54)/t26-,32-,33+,34+,35+,41-,42?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJYDZUSNOGPHT-FSQMBESRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@@H](CC(C)C)NC(=O)CNC(=O)[C@@H](CC(C)C)NC(=O)[C@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H68N14O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1093.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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